molecular formula C18H17NO3 B8338605 4-(5-Methyl-2-phenyl-4-oxazolylmethoxy)benzyl alcohol

4-(5-Methyl-2-phenyl-4-oxazolylmethoxy)benzyl alcohol

Cat. No. B8338605
M. Wt: 295.3 g/mol
InChI Key: SJJKLHFJRNTITD-UHFFFAOYSA-N
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Patent
US06518435B1

Procedure details

4-(Chloromethyl)-5-methyl-2-phenyl-1,3-oxazole (50.0 g) was dissolved in dimethyl acetamide (200 ml) and parahydroxybenzaldehyde (30.9 g) and potassium carbonate (49.9 g) were added at room temperature. The mixture was heated and stirred at 50-65° C. for 4 hr. The mixture was cooled, and sodium borohydride (9.11 g) was added at 5-13° C. After stirring for about 5 min, the mixture was stirred at room temperature for 4 hr. Under ice-cooling, methanol (50 ml) was added at 20-21° C., and water (50 ml) was added at 21-24° C. under ice-cooling. Under ice-cooling, conc. hydrochloric acid (50 ml) was added at 18-25° C. and water (50 ml) was added under ice-cooling at 23° C. Stirring was stopped and the reaction mixture was stood overnight at room temperature. The precipitated solid was collected by filtration and washed twice with water (150 ml). The solid was dried under reduced pressure (40° C.) to give {4-[(5-methyl-2-phenyl-1,3-oxazol-4-yl)methoxy]phenyl}methanol (68.3 g) as a pale-yellow brown solid in a yield of 96.0%.
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
reactant
Reaction Step One
Quantity
49.9 g
Type
reactant
Reaction Step Two
Quantity
9.11 g
Type
reactant
Reaction Step Three
Quantity
50 mL
Type
reactant
Reaction Step Four
Name
Quantity
50 mL
Type
solvent
Reaction Step Five
Name
Quantity
50 mL
Type
solvent
Reaction Step Six
Quantity
50 mL
Type
solvent
Reaction Step Seven

Identifiers

REACTION_CXSMILES
Cl[CH2:2][C:3]1[N:4]=[C:5]([C:9]2[CH:14]=[CH:13][CH:12]=[CH:11][CH:10]=2)[O:6][C:7]=1[CH3:8].[C:15](=[O:18])([O-])[O-].[K+].[K+].[BH4-].[Na+].Cl.[CH3:24][C:25](N(C)C)=[O:26]>O.CO>[CH3:8][C:7]1[O:6][C:5]([C:9]2[CH:14]=[CH:13][CH:12]=[CH:11][CH:10]=2)=[N:4][C:3]=1[CH2:2][O:26][C:25]1[CH:8]=[CH:7][C:3]([CH2:15][OH:18])=[CH:2][CH:24]=1 |f:1.2.3,4.5|

Inputs

Step One
Name
Quantity
50 g
Type
reactant
Smiles
ClCC=1N=C(OC1C)C1=CC=CC=C1
Name
Quantity
200 mL
Type
reactant
Smiles
CC(=O)N(C)C
Step Two
Name
Quantity
49.9 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Step Three
Name
Quantity
9.11 g
Type
reactant
Smiles
[BH4-].[Na+]
Step Four
Name
Quantity
50 mL
Type
reactant
Smiles
Cl
Step Five
Name
Quantity
50 mL
Type
solvent
Smiles
O
Step Six
Name
Quantity
50 mL
Type
solvent
Smiles
O
Step Seven
Name
Quantity
50 mL
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
57.5 (± 7.5) °C
Stirring
Type
CUSTOM
Details
stirred at 50-65° C. for 4 hr
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was cooled
STIRRING
Type
STIRRING
Details
After stirring for about 5 min
Duration
5 min
STIRRING
Type
STIRRING
Details
the mixture was stirred at room temperature for 4 hr
Duration
4 h
TEMPERATURE
Type
TEMPERATURE
Details
Under ice-cooling
TEMPERATURE
Type
TEMPERATURE
Details
cooling
TEMPERATURE
Type
TEMPERATURE
Details
Under ice-cooling
TEMPERATURE
Type
TEMPERATURE
Details
cooling at 23° C
STIRRING
Type
STIRRING
Details
Stirring
WAIT
Type
WAIT
Details
the reaction mixture was stood overnight at room temperature
Duration
8 (± 8) h
FILTRATION
Type
FILTRATION
Details
The precipitated solid was collected by filtration
WASH
Type
WASH
Details
washed twice with water (150 ml)
CUSTOM
Type
CUSTOM
Details
The solid was dried under reduced pressure (40° C.)

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
CC1=C(N=C(O1)C1=CC=CC=C1)COC1=CC=C(C=C1)CO
Measurements
Type Value Analysis
AMOUNT: MASS 68.3 g
YIELD: PERCENTYIELD 96%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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